molecular formula C16H20N4OS B11519396 prop-2-en-1-yl N,N-diethyl-N'-(4-oxoquinazolin-3(4H)-yl)carbamimidothioate

prop-2-en-1-yl N,N-diethyl-N'-(4-oxoquinazolin-3(4H)-yl)carbamimidothioate

Cat. No.: B11519396
M. Wt: 316.4 g/mol
InChI Key: JDUDSVPSWMPJND-VLGSPTGOSA-N
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Description

(Z)-N,N-DIETHYL-N’-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)(PROP-2-EN-1-YLSULFANYL)METHANIMIDAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a quinazolinone core and a prop-2-en-1-ylsulfanyl group, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N,N-DIETHYL-N’-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)(PROP-2-EN-1-YLSULFANYL)METHANIMIDAMIDE typically involves multiple steps:

    Formation of the Quinazolinone Core: This step usually involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone ring.

    Introduction of the Prop-2-en-1-ylsulfanyl Group: This can be achieved through nucleophilic substitution reactions where a suitable leaving group is replaced by the prop-2-en-1-ylsulfanyl moiety.

    Final Coupling Reaction: The final step involves coupling the quinazolinone derivative with N,N-diethylmethanimidamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazolinone core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the prop-2-en-1-ylsulfanyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology

Due to its structural features, the compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. It can be used in the development of new pharmaceuticals.

Medicine

Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

Industry

The compound may find applications in the development of new materials, agrochemicals, or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-N,N-DIETHYL-N’-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)(PROP-2-EN-1-YLSULFANYL)METHANIMIDAMIDE would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The prop-2-en-1-ylsulfanyl group may enhance the compound’s binding affinity or selectivity towards its target.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Sulfanyl Compounds: Compounds featuring sulfanyl groups attached to various aromatic or heterocyclic systems.

Uniqueness

The unique combination of the quinazolinone core and the prop-2-en-1-ylsulfanyl group in (Z)-N,N-DIETHYL-N’-(4-OXO-3,4-DIHYDROQUINAZOLIN-3-YL)(PROP-2-EN-1-YLSULFANYL)METHANIMIDAMIDE) imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H20N4OS

Molecular Weight

316.4 g/mol

IUPAC Name

prop-2-enyl N,N-diethyl-N'-(4-oxoquinazolin-3-yl)carbamimidothioate

InChI

InChI=1S/C16H20N4OS/c1-4-11-22-16(19(5-2)6-3)18-20-12-17-14-10-8-7-9-13(14)15(20)21/h4,7-10,12H,1,5-6,11H2,2-3H3/b18-16-

InChI Key

JDUDSVPSWMPJND-VLGSPTGOSA-N

Isomeric SMILES

CCN(CC)/C(=N/N1C=NC2=CC=CC=C2C1=O)/SCC=C

Canonical SMILES

CCN(CC)C(=NN1C=NC2=CC=CC=C2C1=O)SCC=C

Origin of Product

United States

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